molecular formula C16H12O4 B137841 6-Hydroxy-3'-methoxyflavone CAS No. 140439-35-6

6-Hydroxy-3'-methoxyflavone

Cat. No. B137841
M. Wt: 268.26 g/mol
InChI Key: JTOPPXPJVKFGSW-UHFFFAOYSA-N
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Description

6-Hydroxy-3’-methoxyflavone, also known as 3-Hydroxy-6-methoxyflavone or 6-Methoxyflavonol, is a type of flavone . It has the molecular formula C16H12O4 . This compound is a type of flavonoid, a class of compounds with various biological activities .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-3’-methoxyflavone consists of a flavone backbone with a hydroxy group at the 3’ position and a methoxy group at the 6 position . The molecular weight of this compound is 268.26 Da .

Scientific Research Applications

Antiviral Properties

6-Hydroxy-3'-methoxyflavone and related compounds have demonstrated significant antiviral activities. Notably, they have been effective against picornaviruses such as poliomyelitis and rhinoviruses. The structure-activity relationship studies indicate that specific functional groups are essential for high antiviral activity. For instance, 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone exhibited particularly high in vitro effectiveness against poliovirus type 1 and various rhinovirus serotypes, demonstrating the potential of these compounds in antiviral therapies (De Meyer et al., 1991).

Synthetic Studies

Research has also been focused on the synthesis of new 6-Amino-3-methoxyflavones, aiming to explore their potential as antibacterial agents. The significance of the methoxy group at position-3 in enhancing biological activity is highlighted, and various synthetic pathways have been explored for these compounds (Palkar & Master, 2000).

Natural Occurrence and Structural Studies

The compound has been identified in natural sources like Millettia zechiana, alongside other flavonoid compounds. The structural elucidation of these compounds provides insight into their chemical characteristics and potential applications in various fields (Parvez & Ogbeide, 1990).

Drug Delivery Research

6-Methoxyflavone, a related compound, has been studied for its ability to be loaded onto magnetic nanoparticles for drug delivery applications. This research indicates the potential of such compounds in targeted pharmaceutical therapies, leveraging their biological activity and compatibility with innovative drug delivery systems (Sameena & Enoch, 2018).

Future Directions

Flavonoids, including 6-Hydroxy-3’-methoxyflavone, have been the subject of extensive research due to their diverse biological activities . Future research may focus on further elucidating the biological activities of these compounds and developing them into effective therapeutic agents . Additionally, the development of novel synthesis and biotransformation methods for these compounds is a promising area of future research .

properties

IUPAC Name

6-hydroxy-2-(3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-12-4-2-3-10(7-12)16-9-14(18)13-8-11(17)5-6-15(13)20-16/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOPPXPJVKFGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350268
Record name 6-HYDROXY-3'-METHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-3'-methoxyflavone

CAS RN

140439-35-6
Record name 6-HYDROXY-3'-METHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Park, BH Moon, H Yang, Y Lee… - Magnetic Resonance …, 2007 - Wiley Online Library
Diosmetin, 5,7,3′‐trihydroxy‐4′‐methoxyflavone shows chemopreventive, antimutagenic, and antiallergic effects. On the other hand, chrysoeriol, 5,7,4′‐trihydroxy‐3′‐…
Y Yong, Y Jung, E Cho, H Kim, J Sil Yoo… - Letters in Drug …, 2015 - ingentaconnect.com
During the last century, flavonoids have been identified as multifunctional compounds with properties and biological activities that depend on their diverse functional groups, which may …
Number of citations: 2 www.ingentaconnect.com
M Cho, H Yoon, M Park, YH Kim, Y Lim - Phytomedicine, 2014 - Elsevier
Cell migration plays an important role in multicellular development and preservation. Because wound healing requires cell migration, compounds promoting cell migration can be used …
Number of citations: 12 www.sciencedirect.com
MI Abou-Dobara, MA Okbah, HAH Ibrahim… - Egyptian Journal of …, 2023 - journals.ekb.eg
In this study, three algae (Corallina officillica, Ulva lactuca, and Pterocaldia capallicia) and three aromatic herbs (Ocimum basilicum, Mentha longifoila, and Salvia officinalis) were …
Number of citations: 3 journals.ekb.eg
Y Park, Y Lee, H Kim, Y Lee, Y Yoon… - BULLETIN …, 2006 - pdf.lookchemmall.com
The 1H and 13C chemical shifts of eleven flavone derivatives were completely determined by basic 1D and 2D NMR experiments. Nineteen flavone derivatives including the above …
Number of citations: 31 pdf.lookchemmall.com

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